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molecular formula C7H6N4O B8511718 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Cat. No. B8511718
M. Wt: 162.15 g/mol
InChI Key: BLJVITHGIPXRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

To a solution of THF (200 mL) was added 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (1.00 g, 6.28 mmol). The solution was heated until all stalling material was in solution and was then cooled in an ice-water bath. 1M Diisobutylaluminum hydride in THF (50.3 mL, 50.3 mmol) was then added to the solution which was stirred for 1 h. EtOAc was added to the solution and it was then allowed to warm to it. Wet silica gel was carefully pipetted into the solution, and the reaction mixture was heated to 50° C. for 30 min, filtered through Celite, and washed with excess EtOAc. The solution was transferred to a separatory funnel and washed with water. The organic layer was collected, dried (MgSO4), filtered, and concentrated to dryness yielding 0.92 g of yellow solid (5.69 mmol, yield 91%). 1H-NMR (DMSO-d6) 9.91 (s, 1H) 7.92 (d, J=1.7 Hz, 1H), 8.14 (d, J=35.3 Hz, 2H), 7.89 (s, 1H), 7.30 (d, J=1.8 Hz, 1H); MS [M+H]+=163.3; LCMS RT=1.07 min.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[NH2:6][C:7]1[C:12]2=CC(C#N)=C[N:11]2[N:10]=[CH:9][N:8]=1.[H-].C([Al+]CC(C)C)C(C)C>CCOC(C)=O>[NH2:6][C:7]1[C:5]2=[CH:1][C:2]([CH:3]=[O:4])=[CH:12][N:11]2[N:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=NN2C1=CC(=C2)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50.3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated until all stalling material
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to it
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with excess EtOAc
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=NN2C1=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.69 mmol
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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